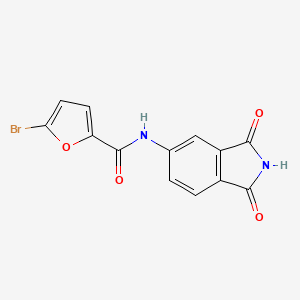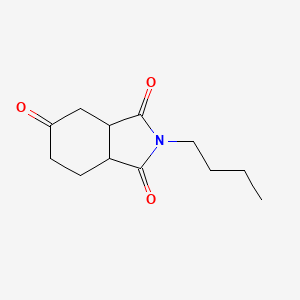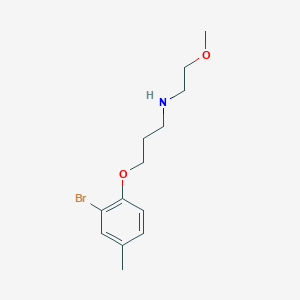
5-bromo-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound is also known as BDF and has a molecular formula of C12H7BrN2O5.
Wirkmechanismus
The mechanism of action of BDF is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, such as COX-2, which are involved in the production of inflammatory mediators. BDF has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BDF has been shown to possess anti-inflammatory and anti-cancer properties. It has been found to inhibit the activity of certain enzymes, such as COX-2, which is involved in the production of inflammatory mediators. BDF has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
BDF has several advantages for use in lab experiments. It is easily synthesized in high yield and purity, and its chemical properties make it suitable for a wide range of applications. However, BDF also has some limitations, including its potential toxicity and limited solubility in certain solvents.
Zukünftige Richtungen
There are several future directions for research on BDF. One potential area of study is the development of BDF-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the synthesis of BDF derivatives with improved properties, such as increased solubility and reduced toxicity. Additionally, BDF could be used as a building block for the synthesis of novel materials with unique properties and applications.
Synthesemethoden
The synthesis of 5-bromo-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furamide can be achieved through several methods, including the reaction of furan-2-carboxylic acid and N-bromo succinimide in the presence of a catalyst such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). This reaction results in the formation of BDF in high yield and purity.
Wissenschaftliche Forschungsanwendungen
The chemical compound BDF has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, BDF has been shown to possess anti-inflammatory and anti-cancer properties. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Eigenschaften
IUPAC Name |
5-bromo-N-(1,3-dioxoisoindol-5-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrN2O4/c14-10-4-3-9(20-10)13(19)15-6-1-2-7-8(5-6)12(18)16-11(7)17/h1-5H,(H,15,19)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWDXRVJHOJYIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC=C(O3)Br)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5004416.png)
![4-(3-chloro-4-methylphenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5004422.png)
![4-phenyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5004430.png)


![ethyl 4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5004447.png)


![3-(4-methylphenyl)-5-({[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,2,4-oxadiazole](/img/structure/B5004466.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-N-3-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5004480.png)
![3-({benzyl[2-(dimethylamino)ethyl]amino}methyl)-6-chloro-4H-chromen-4-one](/img/structure/B5004487.png)
![N-(2-chlorophenyl)-3-{1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B5004502.png)
![3-({[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}methyl)-1H-pyrazol-5-ol](/img/structure/B5004503.png)
![N-(3-isoxazolylmethyl)-5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B5004511.png)